7,8,8a,9,10,16c-Hexahydrohexahelicene
Description
7,8,8a,9,10,16c-Hexahydrohexahelicene is a partially hydrogenated derivative of hexahelicene, a helical aromatic hydrocarbon. Helicenes are characterized by their non-planar, screw-like structures due to fused aromatic rings, which induce chirality and unique photophysical properties. Such derivatives are of interest in materials science, particularly for chiral catalysis, organic electronics, and photonic applications.
Properties
CAS No. |
71790-72-2 |
|---|---|
Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
7,8,8a,9,10,16c-hexahydrohexahelicene |
InChI |
InChI=1S/C26H22/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-12,21,26H,13-16H2 |
InChI Key |
ISILDLWQPFCXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3C1CCC4=C3C5=CC=CC=C5C=C4)C6=CC=CC=C6C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8a,9,10,16c-Hexahydrohexahelicene typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative photocyclization of stilbene derivatives. This reaction is usually carried out in the presence of a photosensitizer such as iodine or a transition metal complex under UV light .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
7,8,8a,9,10,16c-Hexahydrohexahelicene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the helicene framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized helicenes .
Scientific Research Applications
7,8,8a,9,10,16c-Hexahydrohexahelicene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and molecular recognition studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool due to its fluorescent properties.
Mechanism of Action
The mechanism by which 7,8,8a,9,10,16c-Hexahydrohexahelicene exerts its effects is largely dependent on its interaction with other molecules. Its helical structure allows for unique π-π stacking interactions, which can influence molecular recognition and binding. In biological systems, it may interact with DNA or proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on broader chemical principles and related compounds:
Structural and Electronic Properties
- Hexahelicene (Parent Compound) : Fully aromatic helicenes exhibit strong π-conjugation, high optical activity, and significant strain due to helical twisting. Hydrogenation in 7,8,8a,9,10,16c-Hexahydrohexahelicene likely reduces strain and conjugation, leading to altered UV-Vis absorption and emission spectra compared to hexahelicene.
- Chlorinated Cyclohexanes (e.g., Hexachlorocyclohexane) : While unrelated in structure, chlorinated cyclohexanes (e.g., CAS 27154-44-5, 608-73-1 ) highlight the impact of substituents on stability and reactivity. Hydrogenation in helicenes contrasts with halogenation, which typically increases molecular rigidity and environmental persistence.
Functional and Application-Based Differences
- Coumarins and Cinnamic Acid Derivatives : Compounds like scopoletin and ferulic acid are planar and lack helical chirality, limiting their utility in asymmetric catalysis. Helicenes, including hydrogenated variants, offer enantioselective platforms due to their inherent chirality.
- β-isomers) affects bioactivity—a concept relevant to helicene enantiomers.
Stability and Reactivity
Hydrogenation in this compound likely improves thermal stability compared to fully unsaturated helicenes but may reduce photostability due to weaker π-conjugation. This contrasts with hexachlorodibenzo-p-dioxins (e.g., CAS 34465-46-8 ), where halogenation enhances persistence but introduces toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
